Phosphine, (trifluorosilyl)-

Description

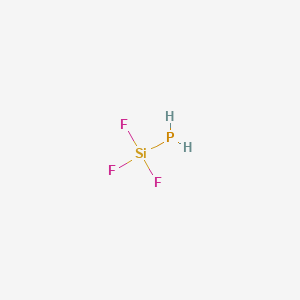

Structure

3D Structure

Properties

CAS No. |

51518-19-5 |

|---|---|

Molecular Formula |

F3H2PSi |

Molecular Weight |

118.070 g/mol |

IUPAC Name |

trifluorosilylphosphane |

InChI |

InChI=1S/F3H2PSi/c1-5(2,3)4/h4H2 |

InChI Key |

FAWNICYQANOFEK-UHFFFAOYSA-N |

Canonical SMILES |

F[Si](F)(F)P |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trifluorosilyl Phosphine

Direct Synthesis Approaches to (Trifluorosilyl)phosphine

Direct synthesis methods aim to form the silicon-phosphorus bond and introduce the fluorine atoms in a minimal number of steps, often in a single reaction vessel. These approaches are valued for their potential efficiency and atom economy.

Fluorination Routes Utilizing Silylphosphine Precursors

Table 1: Fluorination Agents for Silylphosphine

| Fluorinating Agent | Reactivity | Potential Byproducts |

| Antimony Trifluoride (SbF3) | Moderate | Antimony compounds |

| Sulfur Tetrafluoride (SF4) | High | Thionyl fluoride (B91410) (SOF2) |

| Xenon Difluoride (XeF2) | High | Xenon gas |

Careful control of the stoichiometry and reaction temperature is essential to prevent over-fluorination or decomposition of the desired product.

Silane-Based Synthetic Pathways for (Trifluorosilyl)phosphine

Another direct approach involves the reaction of a fluorine-containing silane (B1218182) with a phosphine (B1218219) source. In this pathway, a trifluorosilane (B87118) (SiF3H) or a related trifluorosilyl precursor is reacted with phosphine (PH3). This reaction typically requires activation, which can be achieved through thermal means or by using a catalyst. The direct reaction between trifluorosilane and phosphine can lead to the formation of the Si-P bond and the desired (trifluorosilyl)phosphine product. The efficiency of this method is highly dependent on the reaction conditions and the stability of the reactants and products.

Indirect Synthetic Strategies and Precursor Chemistry for (Trifluorosilyl)phosphine

Indirect methods involve the synthesis of intermediate compounds that are subsequently converted to (trifluorosilyl)phosphine. These multi-step approaches can offer greater control over the final product's purity and structure.

Methodologies via Halogenated Silyl (B83357) Intermediates

A prominent indirect synthetic route utilizes halogenated silyl intermediates. This typically begins with a silyl halide, such as trichlorosilylphosphine (Cl3SiPH2) or tribromosilylphosphine (Br3SiPH2). These precursors can be synthesized by reacting the corresponding silicon tetrahalide with phosphine. The halogenated silylphosphine intermediate is then subjected to a halogen exchange reaction, often referred to as a halide-fluoride exchange. This is commonly achieved by treating the chloro- or bromo-substituted silylphosphine with a metal fluoride salt, such as sodium fluoride (NaF) or potassium fluoride (KF).

Table 2: Halogen Exchange Reactions for (Trifluorosilyl)phosphine Synthesis

| Starting Material | Fluorinating Agent | Reaction Condition |

| Trichlorosilylphosphine (Cl3SiPH2) | Sodium Fluoride (NaF) | Elevated Temperature |

| Tribromosilylphosphine (Br3SiPH2) | Potassium Fluoride (KF) | Solvent-mediated |

The choice of the metal fluoride and the reaction solvent can significantly impact the efficiency of the halogen exchange and the final yield of (trifluorosilyl)phosphine.

Exploitation of Phosphine Precursors with Silicon Reagents

This strategy involves the use of phosphine precursors that are more reactive than phosphine gas itself. For example, silylphosphides, such as potassium silylphosphide (KSiH2P), can be employed. These anionic phosphide (B1233454) reagents are then reacted with a trifluorosilyl electrophile, such as trifluorosilyl bromide (F3SiBr). The nucleophilic attack of the silylphosphide on the silicon atom of the trifluorosilyl halide results in the formation of the Si-P bond and the desired (trifluorosilyl)phosphine product, along with a salt byproduct. This method offers a different synthetic handle and can be advantageous in specific contexts where direct phosphination is challenging.

Optimization of Reaction Conditions and Yields in (Trifluorosilyl)phosphine Synthesis

The successful synthesis of (trifluorosilyl)phosphine with high yield and purity necessitates careful optimization of various reaction parameters. Key factors that influence the outcome of the synthesis include:

Temperature: The reaction temperature must be carefully controlled to ensure the desired reaction proceeds at an adequate rate without causing decomposition of the reactants or products.

Pressure: For reactions involving gaseous reactants like phosphine, the partial pressures of the gases can significantly affect the reaction equilibrium and rate.

Solvent: The choice of solvent is crucial, especially in indirect methods, as it can influence the solubility of reactants and intermediates, as well as the reaction mechanism. Anhydrous and inert solvents are typically required to prevent unwanted side reactions.

Stoichiometry: The molar ratio of the reactants must be precisely controlled to maximize the formation of the desired product and minimize the formation of byproducts.

Catalyst: In some synthetic pathways, the use of a catalyst can enhance the reaction rate and selectivity. The selection of an appropriate catalyst is critical for the success of these methods.

Continuous monitoring of the reaction progress using techniques such as in-situ spectroscopy can provide valuable data for optimizing these conditions. Post-synthesis purification, often involving fractional condensation or distillation under vacuum, is essential to isolate pure (trifluorosilyl)phosphine.

Application of Green Chemistry Principles in (Trifluorosilyl)phosphine Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional synthetic routes for organophosphorus and organosilicon compounds often involve multi-step processes with the formation of significant stoichiometric byproducts, leading to low atom economy.

In the context of (Trifluorosilyl)phosphine synthesis, achieving high atom economy would involve designing a reaction pathway where the majority of the atoms from the starting materials are incorporated into the final product. One potential approach is the direct reaction between a suitable phosphorus source and a trifluorosilyl precursor that proceeds via an addition or condensation reaction with minimal or no byproduct formation. For instance, a hypothetical reaction could involve the direct addition of phosphine (PH₃) to a trifluorosilyl-containing precursor with an activated multiple bond, thereby maximizing the incorporation of all atoms.

| Reaction Type | Description | Potential for High Atom Economy |

| Addition Reactions | Reactants combine to form a single product. | Excellent |

| Condensation Reactions | Two molecules combine with the loss of a small molecule (e.g., H₂O). | Good to Moderate |

| Substitution Reactions | A functional group is replaced by another, often with a leaving group. | Moderate to Poor |

This table illustrates the general potential of different reaction types for achieving high atom economy.

Research into catalytic systems that can facilitate direct P-Si bond formation without the need for stoichiometric reagents is crucial for improving the atom economy of (Trifluorosilyl)phosphine synthesis.

For the synthesis of (Trifluorosilyl)phosphine, exploring solvent-free reaction conditions is a primary goal. nih.gov Mechanochemistry, where mechanical energy is used to drive chemical reactions, offers a promising solvent-free alternative. The direct grinding of solid-state reactants could potentially lead to the formation of the desired product without the need for a solvent.

Alternatively, the use of greener solvents could be investigated. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), can be effective reaction media that are non-toxic and easily removed upon completion of the reaction. Ionic liquids, with their low vapor pressure and tunable properties, also represent a class of alternative solvents that could be explored for this synthesis.

| Solvent/Condition | Advantages | Challenges |

| Solvent-Free (Mechanochemistry) | No solvent waste, potential for high reaction rates. | Reactant compatibility, heat dissipation. |

| Supercritical CO₂ | Non-toxic, easily separable, tunable properties. | High pressure requirements. |

| Ionic Liquids | Low volatility, recyclable, tunable properties. | Cost, potential toxicity of some ionic liquids. |

| Water | Abundant, non-toxic. | Reactivity of organometallic intermediates with water. |

This table provides a comparative overview of safer solvent and reaction condition options.

Furthermore, conducting reactions under milder conditions, such as lower temperatures and pressures, contributes to a greener process by reducing energy consumption. nih.gov The development of highly active catalysts that can operate under such mild conditions is therefore a key research objective.

Energy consumption is a critical factor in the sustainability of chemical manufacturing. Traditional synthetic methods often require significant energy input for heating, cooling, and separations. Improving the energy efficiency of (Trifluorosilyl)phosphine synthesis aligns with the principles of green chemistry.

The long-term sustainability of the chemical industry relies on the transition from fossil fuel-based feedstocks to renewable resources. researchgate.net While the direct synthesis of (Trifluorosilyl)phosphine from biomass may be a distant goal, the principles of using renewable feedstocks can be applied to the synthesis of the necessary precursors.

For instance, research into the production of silicon-containing precursors from silica (B1680970) derived from agricultural waste, such as rice husks, is an active area of green chemistry. researchgate.net Similarly, exploring biological or bio-inspired routes to generate phosphorus-containing building blocks could reduce the reliance on traditional, energy-intensive phosphorus production methods. Although not directly implemented for (Trifluorosilyl)phosphine, these broader strategies in sustainable chemistry could eventually impact its production lifecycle.

Mechanistic Investigations of Trifluorosilyl Phosphine Reactivity

Detailed Mechanistic Studies of Hydrolysis Reactions of (Trifluorosilyl)phosphine

The hydrolysis of (trifluorosilyl)phosphine is expected to be a facile process due to the presence of the labile silicon-phosphorus (Si-P) bond and the highly electrophilic silicon center. The reaction likely proceeds via nucleophilic attack by water on the silicon atom.

Solvent Effects on Hydrolytic Reaction Pathways

The solvent medium is anticipated to play a crucial role in the hydrolysis of (trifluorosilyl)phosphine by influencing the stabilization of transition states and intermediates. While specific kinetic data for this compound are not available, general principles of solvolysis reactions of related organosilicon and organophosphorus compounds provide insight.

Polar protic solvents, such as water and alcohols, can participate directly in the hydrolysis mechanism, acting as both a nucleophile and a proton source to facilitate the cleavage of the Si-P bond. In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dioxane can influence reaction rates by solvating charged intermediates or transition states. For instance, studies on the hydrolysis of phosphate (B84403) esters have shown rate accelerations of several orders of magnitude in high-percentage DMSO solutions compared to water, attributed to the desolvation of the nucleophile and stabilization of the transition state. nih.gov

The reaction pathway in various solvents can be influenced by factors such as dielectric constant, nucleophilicity, and the ability to form hydrogen bonds. It is plausible that in less polar solvents, the hydrolysis rate would be significantly slower, potentially allowing for the isolation of intermediate species.

| Solvent Type | Expected Effect on Hydrolysis Rate | Rationale |

| Polar Protic (e.g., Water, Methanol) | High | Acts as both nucleophile and proton transfer agent, facilitating Si-P bond cleavage. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Moderate to High | Stabilizes charged transition states; rate enhancement depends on the specific mechanism. nih.gov |

| Non-polar (e.g., Hexane, Toluene) | Low | Poor solvation of polar reactants and transition states; reaction is likely very slow. |

Catalytic Influences on Hydrolysis Mechanisms

The hydrolysis of silylphosphines can be catalyzed by both acids and bases.

Acid Catalysis : Under acidic conditions, the phosphorus atom can be protonated, increasing the leaving group ability of the phosphine (B1218219) moiety. Alternatively, acid catalysis can activate the silicon center, although this is less common for highly electrophilic silanes. For many silicon-based hydrolyses, the reaction rate is minimal around pH 7 and increases under both acidic and basic conditions. unm.eduresearchgate.net

Base Catalysis : Base catalysis typically proceeds via the activation of the nucleophile (water is deprotonated to the more nucleophilic hydroxide (B78521) ion) or, in some cases, direct attack of the catalyst on the silicon center. The hydroxide ion would readily attack the electron-deficient silicon atom in (trifluorosilyl)phosphine, leading to rapid cleavage of the Si-P bond. Studies on the hydrolysis of perfluoroalkylphosphines have shown that these reactions follow second-order kinetics under alkaline conditions. rsc.org

Metal Ion Catalysis : Certain metal ions can act as Lewis acids, coordinating to the phosphorus or fluorine atoms. This coordination would further polarize the molecule, making the silicon center more susceptible to nucleophilic attack. For example, Cu(II) ions have been shown to catalyze the hydrolysis of certain thiolphosphates by forming hydrolytically labile complexes. psu.edu

Elucidation of Substitution Reaction Mechanisms Involving (Trifluorosilyl)phosphine

Substitution reactions involving (trifluorosilyl)phosphine can occur at either the silicon or the phosphorus center, depending on the nature of the attacking reagent.

Nucleophilic Substitution at Silicon Centers

Nucleophilic substitution at a silicon center is a well-established reaction class. Unlike carbon, which typically proceeds through a concerted Sₙ2 transition state, substitution at silicon often involves the formation of a stable, five-coordinate (pentacoordinate) trigonal bipyramidal intermediate. quizlet.comresearchgate.net This is due to the larger size of the silicon atom and the accessibility of its d-orbitals, which can accommodate the incoming nucleophile.

For (trifluorosilyl)phosphine, a nucleophile (Nu⁻) would attack the highly electrophilic silicon atom. The reaction can proceed with either retention or inversion of stereochemistry, depending on the nature of the nucleophile, the leaving group, and the solvent. ic.ac.uk

Mechanism via Pentacoordinate Intermediate:

Attack: The nucleophile attacks the silicon atom, forming a trigonal bipyramidal intermediate. The phosphide (B1233454) group (-PH₂) would be the leaving group.

Pseudorotation (optional): The intermediate may undergo a process called Berry pseudorotation, which can scramble the positions of the substituents and affect the final stereochemistry.

Elimination: The leaving group (phosphide) is expelled, yielding the substituted silane (B1218182) product.

The strongly electron-withdrawing fluorine atoms on the silicon would make it an excellent target for nucleophiles, suggesting that reactions at this center would be particularly favorable.

| Nucleophile (Nu) | Expected Product | Mechanistic Feature |

| RO⁻ (Alkoxide) | F₃Si-OR | Formation of a silyl (B83357) ether. |

| R₂N⁻ (Amide) | F₃Si-NR₂ | Formation of a silylamine. |

| F⁻ (Fluoride) | SiF₄ | Complete substitution, driven by the formation of the very stable Si-F bond. quizlet.com |

| H₂O (Water) | F₃Si-OH | Hydrolysis product (silanol), which is often unstable and condenses. libretexts.org |

Electrophilic Attack Mechanisms on Phosphorus Centers

The phosphorus atom in (trifluorosilyl)phosphine possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, the strong electron-withdrawing effect of the -SiF₃ group significantly reduces the nucleophilicity of the phosphorus atom compared to alkylphosphines. Despite this, reactions with strong electrophiles are still possible.

Electrophilic substitution at trivalent phosphorus centers generally proceeds with retention of configuration. The electrophile (E⁺) attacks the lone pair on the phosphorus atom, forming a transient phosphonium-like species.

Potential Electrophilic Reactions:

Alkylation: Reaction with alkyl halides (R-X) could lead to the formation of a silylphosphonium salt, [F₃Si-P(H₂)R]⁺X⁻. This is a common reaction for phosphines, although the reduced nucleophilicity of (trifluorosilyl)phosphine would likely require reactive alkylating agents and harsher conditions. mdpi.comyoutube.com

Oxidation: Reaction with oxidizing agents like hydrogen peroxide or elemental sulfur would lead to the corresponding phosphine oxide ((F₃Si)P(O)H₂) or phosphine sulfide (B99878) ((F₃Si)P(S)H₂).

The competition between electrophilic attack at phosphorus and nucleophilic attack at silicon would be a key feature of the reactivity of this compound.

Ligand Exchange Processes in (Trifluorosilyl)phosphine Systems

In the context of coordination chemistry, (trifluorosilyl)phosphine can act as a ligand, binding to a metal center through its phosphorus lone pair. As a ligand, it would be considered a poor σ-donor and a potential π-acceptor due to the electronegative -SiF₃ group.

Ligand exchange or substitution is a fundamental reaction in organometallic chemistry, where one ligand in a metal complex is replaced by another. libretexts.org (Trifluorosilyl)phosphine could potentially displace other ligands from a metal center, or be displaced itself.

The mechanism of ligand exchange can be associative (where the incoming ligand binds first, forming an intermediate of higher coordination number) or dissociative (where a ligand first detaches, creating a coordinatively unsaturated intermediate). The specific pathway would depend on the metal center, its existing ligands, and the steric and electronic properties of (trifluorosilyl)phosphine. libretexts.orgnsf.gov Given its likely modest σ-donating ability, it might be more easily displaced by stronger donor ligands like trialkylphosphines.

While general principles of phosphine chemistry—including oxidation, reduction, reactions involving the phosphorus-silicon bond, and radical-mediated processes—are well-documented for a wide range of analogous compounds, specific experimental or computational studies detailing the precise mechanisms for (trifluorosilyl)phosphine are scarce. Research into related molecules, such as trifluorosilylphosphinidene (F3SiP), has been conducted, but this does not directly address the reactivity of (trifluorosilyl)phosphine itself.

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline on the mechanistic investigations of (trifluorosilyl)phosphine's reactivity. The specific data required to populate the sections on its oxidation and reduction chemistry, the reactivity of its P-Si bond with unsaturated substrates, and radical reactions are not sufficiently present in currently accessible scientific literature.

Therefore, the generation of the requested article with detailed research findings and data tables for "Phosphine, (trifluorosilyl)-" cannot be fulfilled at this time due to the lack of specific primary research on this particular compound.

Advanced Spectroscopic Elucidation of Trifluorosilyl Phosphine Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (Trifluorosilyl)phosphine

NMR spectroscopy is a powerful method for probing the local chemical environment of specific nuclei. For (Trifluorosilyl)phosphine, a multi-nuclear approach is essential for a complete structural assignment.

A comprehensive NMR analysis of (Trifluorosilyl)phosphine would involve the characterization of all four NMR-active nuclei present in the molecule: ¹H, ¹⁹F, ³¹P, and ²⁹Si. Each nucleus provides unique information about the molecular structure through its chemical shift and scalar (J) coupling to other nuclei.

¹⁹F NMR: The fluorine spectrum should exhibit a single resonance for the three equivalent fluorine atoms of the trifluorosilyl group. This signal would be split into a doublet by the adjacent ³¹P nucleus over two bonds (²JP-F). A smaller coupling to the two protons over three bonds (³JH-F) would lead to a triplet. Thus, the predicted multiplicity for the ¹⁹F signal is a doublet of triplets.

³¹P NMR: The phosphorus-31 spectrum is anticipated to display a complex multiplet. The signal would be split into a triplet by the two directly attached protons (¹JH-P) and into a quartet by the three fluorine atoms of the SiF₃ group (²JF-P). Therefore, the ³¹P signal is expected to be a triplet of quartets. The chemical shift would be indicative of a phosphine (B1218219) bonded to an electronegative silyl (B83357) group.

²⁹Si NMR: The silicon-29 (B1244352) spectrum, although requiring more sensitive techniques due to the low natural abundance and lower gyromagnetic ratio of ²⁹Si, would provide crucial information. The signal is expected to be split into a quartet by the three directly bonded fluorine atoms (¹JF-Si) and into a triplet by the two phosphorus-bonded protons over two bonds (²JH-Si). A further splitting into a doublet by the directly attached ³¹P nucleus (¹JP-Si) would result in a complex multiplet, likely a doublet of triplets of quartets.

Hypothetical NMR Data for (Trifluorosilyl)phosphine

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | ~2.0 - 3.0 | Doublet of Quartets | ¹JP-H: ~180-220, ³JF-H: ~5-10 |

| ¹⁹F | ~ -130 to -150 | Doublet of Triplets | ²JP-F: ~20-40, ³JH-F: ~5-10 |

| ³¹P | ~ -200 to -250 | Triplet of Quartets | ¹JH-P: ~180-220, ²JF-P: ~20-40 |

| ²⁹Si | ~ -80 to -100 | Doublet of Triplets of Quartets | ¹JP-Si: ~40-60, ¹JF-Si: ~250-300, ²JH-Si: ~5-15 |

Two-dimensional (2D) NMR experiments would be instrumental in unambiguously confirming the atomic connectivity within the (Trifluorosilyl)phosphine molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule as there is only one type of proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlating ¹H and ³¹P would definitively establish the direct P-H bond. Similarly, ¹H-¹³C and ¹H-²⁹Si HSQC could provide information if carbon-containing impurities or reference compounds are present, and on the silicon environment respectively.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would be highly valuable. Correlations between the protons and the silicon atom (²JH-Si), and between the protons and the fluorine atoms (³JH-F) would confirm the H-P-Si-F connectivity. Similarly, correlations between the fluorine atoms and the phosphorus atom (²JF-P) would further solidify the structural assignment.

Solid-state NMR (ssNMR) spectroscopy could provide insights into the structure and dynamics of (Trifluorosilyl)phosphine in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the less sensitive ²⁹Si and ³¹P nuclei. tamu.edu By analyzing the chemical shift anisotropy (CSA), information about the local electronic environment and symmetry around the phosphorus and silicon atoms can be obtained. Furthermore, variable temperature ssNMR studies could reveal information about molecular motions, such as the rotation of the PH₂ and SiF₃ groups.

Vibrational Spectroscopy of (Trifluorosilyl)phosphine: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. A combined analysis provides a more complete picture of the molecular vibrations. edinst.com

The vibrational spectrum of (Trifluorosilyl)phosphine is expected to be characterized by several distinct stretching and bending modes.

P-H Vibrations: The symmetric and asymmetric stretching vibrations of the P-H bonds are expected to appear in the range of 2300-2400 cm⁻¹. The P-H bending (scissoring, wagging, twisting, and rocking) modes would be found at lower frequencies.

Si-F Vibrations: The Si-F stretching modes are typically strong in the IR spectrum and are expected in the 800-1000 cm⁻¹ region. The Si-F bending modes will occur at lower wavenumbers.

P-Si Vibration: The P-Si stretching vibration is a key feature and is anticipated to be in the 400-500 cm⁻¹ range. This mode might be weak in the IR spectrum but potentially stronger in the Raman spectrum.

A normal coordinate analysis could be performed using the observed vibrational frequencies to calculate the force constants for the various bonds. This would provide quantitative information about the bond strengths. For instance, the P-Si force constant would offer insight into the nature of this bond.

Hypothetical Vibrational Frequencies for (Trifluorosilyl)phosphine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| P-H Stretch (asym) | ~2350 | Strong | Medium |

| P-H Stretch (sym) | ~2340 | Strong | Strong |

| Si-F Stretch (asym) | ~950 | Very Strong | Medium |

| Si-F Stretch (sym) | ~850 | Medium | Strong |

| P-H Bend | ~900-1100 | Medium | Weak |

| P-Si Stretch | ~450 | Medium | Strong |

| Si-F Bend | ~300-400 | Strong | Medium |

The rotation around the P-Si bond in (Trifluorosilyl)phosphine can lead to different conformers, likely staggered and eclipsed orientations of the P-H and Si-F bonds. These conformers would have slightly different vibrational frequencies. High-resolution vibrational spectroscopy, particularly in the gas phase or in a cryogenic matrix, could potentially resolve the spectral features of these different conformers. The torsional mode (rotation around the P-Si bond) is expected at a very low frequency, likely below 100 cm⁻¹. The observation and analysis of this mode, and its overtones, could allow for the determination of the rotational barrier around the P-Si bond, providing valuable information about the conformational dynamics of the molecule.

Mass Spectrometry (MS) of (Trifluorosilyl)phosphine

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology is instrumental in determining the elemental composition and elucidating the structure of molecules through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. The precision of this technique allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Currently, there is no specific high-resolution mass spectrometry data available in scientific literature for (Trifluorosilyl)phosphine. Such data would be essential for confirming its elemental composition by comparing the experimentally measured mass with the theoretically calculated exact mass.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for (Trifluorosilyl)phosphine

The following table is a hypothetical representation of the expected data from a high-resolution mass spectrometry analysis of (Trifluorosilyl)phosphine and is for illustrative purposes only, as no experimental data has been published.

| Ion Formula | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [F₃SiPH₂]⁺ | 119.9615 | Data not available | Data not available |

| [F₃SiPH]⁺ | 118.9537 | Data not available | Data not available |

| [F₃SiP]⁺ | 117.9459 | Data not available | Data not available |

| [F₂SiPH₂]⁺ | 100.9687 | Data not available | Data not available |

| [F₃Si]⁺ | 84.9654 | Data not available | Data not available |

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented, and the resulting fragment ions are analyzed. This process provides detailed information about the structure and connectivity of the original molecule. The fragmentation pathways are characteristic of the compound's structure.

Detailed fragmentation pathway elucidation for (Trifluorosilyl)phosphine through tandem mass spectrometry has not been reported in peer-reviewed literature. A systematic study of its fragmentation would be necessary to understand the stability of different bonds within the molecule and to predict its behavior under various energetic conditions.

Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways of (Trifluorosilyl)phosphine

This table presents a hypothetical fragmentation pathway for (Trifluorosilyl)phosphine based on general principles of mass spectrometry. It is for illustrative purposes only, as no specific experimental data is available.

| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 119.9615 | Loss of H radical | 118.9537 | H |

| 119.9615 | Loss of H₂ molecule | 117.9459 | H₂ |

| 119.9615 | Loss of F radical | 100.9687 | F |

| 119.9615 | Loss of PH₂ radical | 84.9654 | PH₂ |

X-ray Diffraction Studies of Crystalline (Trifluorosilyl)phosphine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

To date, there are no published X-ray diffraction studies on crystalline derivatives of (Trifluorosilyl)phosphine. Such studies would be invaluable for understanding the solid-state structure, intermolecular interactions, and the influence of the trifluorosilyl group on the geometry at the phosphorus atom.

Table 3: Hypothetical Crystallographic Data for a (Trifluorosilyl)phosphine Derivative

The following table is a hypothetical representation of crystallographic data that could be obtained from an X-ray diffraction study of a crystalline derivative of (Trifluorosilyl)phosphine. This is for illustrative purposes only, as no such studies have been published.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Si-P Bond Length (Å) | Data not available |

| Si-F Bond Length (Å) | Data not available |

| P-H Bond Length (Å) | Data not available |

| F-Si-F Bond Angle (°) | Data not available |

| F-Si-P Bond Angle (°) | Data not available |

| H-P-H Bond Angle (°) | Data not available |

Computational and Theoretical Studies on Trifluorosilyl Phosphine

Quantum Chemical Calculations of (Trifluorosilyl)phosphine Electronic Structure

Quantum chemical calculations are fundamental to understanding the arrangement and energies of electrons within a molecule. These calculations can predict molecular geometry, orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. It offers a good balance between accuracy and computational cost for determining the ground-state properties of molecules. For (Trifluorosilyl)phosphine, DFT calculations can be employed to predict its equilibrium geometry, including bond lengths and angles, as well as its vibrational frequencies.

Table 1: Predicted Geometric Parameters of Silylphosphine (H₃SiPH₂) from Computational Studies

| Parameter | Value |

| Si-P Bond Length | ~2.25 Å |

| P-H Bond Length | ~1.42 Å |

| Si-H Bond Length | ~1.49 Å |

| H-P-H Bond Angle | ~94° |

| H-Si-P Bond Angle | ~107° |

Note: The values presented are approximate and based on computational studies of silylphosphine. The geometry of (Trifluorosilyl)phosphine would be expected to show variations due to the electronic influence of the fluorine atoms.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide detailed information about molecular orbitals and the effects of electron correlation.

For (Trifluorosilyl)phosphine, ab initio calculations would reveal the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be primarily located on the phosphorus atom, corresponding to the lone pair of electrons. The LUMO is likely to be an antibonding orbital associated with the Si-F or Si-P bonds. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic spectra.

Electron correlation, which describes the interaction between electrons, is crucial for accurate predictions of molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to incorporate electron correlation effects, providing more accurate energies and properties compared to mean-field theories like Hartree-Fock.

Theoretical Investigations of Bonding Characteristics in (Trifluorosilyl)phosphine

The nature of the chemical bonds in (Trifluorosilyl)phosphine, particularly the silyl-phosphorus bond, is of significant interest and can be elucidated through theoretical analysis.

The Si-P bond in silylphosphines is a key feature of their chemistry. The polarity of this bond is determined by the difference in electronegativity between silicon and phosphorus. The introduction of three fluorine atoms on the silicon atom in (Trifluorosilyl)phosphine is expected to make the silicon atom significantly more electrophilic. This increased positive partial charge on the silicon would enhance the polarity of the Si-P bond.

The strength of the Si-P bond can be computationally estimated by calculating the bond dissociation energy (BDE). Theoretical studies on simple silylphosphines suggest that the Si-P bond is weaker than the C-P bond in analogous phosphines. The fluorination of the silyl (B83357) group is anticipated to influence the Si-P bond strength, though a definitive prediction without specific calculations is challenging.

Electron delocalization, including hyperconjugation, can play a significant role in the stability and reactivity of silylphosphines. Hyperconjugation involves the interaction of filled bonding orbitals with adjacent empty or partially filled antibonding orbitals. In the context of (Trifluorosilyl)phosphine, negative hyperconjugation is a plausible stabilizing interaction. This would involve the donation of electron density from the phosphorus lone pair into the antibonding σ*(Si-F) orbitals. This interaction would lead to a shortening of the P-Si bond and a lengthening of the Si-F bonds. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify such interactions.

Reaction Pathway Modeling for (Trifluorosilyl)phosphine Transformations

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For (Trifluorosilyl)phosphine, reaction pathway modeling could be used to investigate various transformations, such as its decomposition, oxidation, or reactions with other molecules.

For instance, the thermal decomposition of silylphosphines often involves the elimination of smaller molecules. Theoretical modeling could elucidate the mechanisms of these processes, determining whether they proceed through concerted or stepwise pathways. The high electrophilicity of the silicon atom in (Trifluorosilyl)phosphine suggests that it could be susceptible to nucleophilic attack, and the pathways for such reactions could be computationally explored.

Transition State Characterization and Reaction Barrier Determination

Ab initio calculations are crucial for understanding the potential energy surfaces of chemical reactions, including the identification of transition states and the determination of reaction barriers. In the context of F₃PSi isomers, which are closely related to (Trifluorosilyl)phosphine, computational studies have elucidated the pathways for their interconversion.

For instance, the isomerization of the silicon trifluorophosphine complex (F₃PSi) to the more stable phosphasilene (FPSiF₂) involves an intermediate, F₂PSiF. The transition states connecting these species have been characterized, revealing the energy barriers for these transformations. One significant finding is that the transition state for the fluorine transfer from the intermediate F₂PSiF to form FPSiF₂ exhibits a notable multireference character, which indicates a complex electronic rearrangement during this step of the reaction. fu-berlin.de This is a critical insight that can only be gained through high-level theoretical calculations.

The activation barrier for the formation of a PH₂ unit on a chlorinated silicon surface, a process analogous to the chemistry of silylphosphines, has been calculated to be approximately 1.38 eV. arxiv.org This value is significantly lower than on a hydrogenated surface, indicating that the chlorine environment facilitates this type of reaction. arxiv.org Such calculations of reaction barriers are fundamental to predicting the feasibility and kinetics of chemical processes involving these compounds.

Energetic Profiles of Key Chemical Reactions

These energy differences are critical for understanding which species are likely to be observed experimentally under different conditions. The energetic profile for the isomerization reactions reveals that while intermediates may exist, the barriers to their further reaction can be of similar height, potentially making them transient and difficult to isolate. fu-berlin.de

For the parent compound, silylphosphine (SiH₃PH₂), G2 level theory calculations have been used to determine its heat of formation and bond dissociation energies. wayne.edu These fundamental thermodynamic quantities provide a baseline for understanding the impact of trifluorosilyl substitution on the stability and reactivity of the Si-P bond. For example, the Si-P bond dissociation energy in SiH₃PH₂ is calculated to be around 70 kcal/mol. wayne.edu

Computational Prediction of Spectroscopic Parameters for (Trifluorosilyl)phosphine

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to identify and characterize molecules in experimental settings. For (Trifluorosilyl)phosphine and its related isomers, calculated vibrational frequencies have been shown to be in excellent agreement with experimental infrared spectra. fu-berlin.de

For the silicon trifluorophosphine complex (F₃PSi), the calculated anharmonic infrared frequencies for the PF₃ symmetric stretching and the P-Si stretching vibrations match the experimental values very well. fu-berlin.de This close agreement between theory and experiment provides strong evidence for the correct identification of these species. fu-berlin.de Similarly, the calculated vibrational frequencies for the phosphasilene isomer (FPSiF₂) also align with experimental observations. fu-berlin.de

The table below presents a comparison of experimental and calculated vibrational frequencies for isomers of F₃PSi.

| Isomer | Vibration Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| F₃PSi | PF₃ symmetric stretch | 902 | 902 |

| P-Si stretch | 522.1 | 521 | |

| FPSiF₂ | SiF₂ asymmetric stretch | 989.1 | - |

| SiF₂ symmetric stretch | 960.0 | - | |

| P-F stretch | 848.3 | - |

Data sourced from Riedel et al. fu-berlin.de

These computational predictions extend beyond vibrational spectroscopy. Calculations on related phosphine (B1218219) compounds have been used to predict a range of spectroscopic constants, aiding in the analysis of high-resolution laboratory spectra. researchgate.net

Molecular Dynamics Simulations of (Trifluorosilyl)phosphine Interactions in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of the behavior of substances in different environments, such as in the bulk liquid or confined between surfaces. arxiv.org

In a typical MD simulation, a force field is used to describe the interactions between atoms. arxiv.org For fluorinated compounds, specialized force fields are often necessary to accurately model their properties. arxiv.org Simulations can provide insights into thermodynamic properties, such as the equation of state, and structural properties, like radial distribution functions, which describe how the density of surrounding matter varies as a function of distance from a point. arxiv.org

For example, MD simulations could be used to explore the aggregation behavior of (Trifluorosilyl)phosphine in a non-polar solvent or its interaction with a silicon surface during a chemical vapor deposition process. These simulations would involve calculating the trajectories of a large number of molecules and analyzing the collective behavior to understand macroscopic properties. The development of an accurate force field for (Trifluorosilyl)phosphine would be a critical first step for such studies.

Coordination Chemistry of Trifluorosilyl Phosphine As a Ligand

Ligand Design Principles and Electronic Tuning for (Trifluorosilyl)phosphine Coordination

The design of phosphine (B1218219) ligands revolves around modulating their σ-donor and π-acceptor capabilities, as well as their steric profile, to influence the stability, reactivity, and selectivity of metal complexes. tcichemicals.comrsc.org In (trifluorosilyl)phosphine, the electronic properties of the phosphorus atom are profoundly influenced by the attached trifluorosilyl (SiF₃) substituent.

The key design principles for this ligand are rooted in the strong inductive effect of the three fluorine atoms. Fluorine's high electronegativity makes the silicon atom highly electron-deficient. This positive charge is transmitted through the P-Si bond, leading to two significant consequences for the ligand's coordination properties:

Reduction of σ-Donating Ability: The electron-withdrawing nature of the SiF₃ group decreases the electron density on the phosphorus atom. This lowers the energy of the phosphorus lone pair orbital, making it a weaker σ-donor compared to phosphine (PH₃) or alkylphosphines. nih.gov The principle is analogous to that seen in fluorinated phosphines like trifluorophosphine (PF₃), which are known to be poor σ-donors. umb.edu

Enhancement of π-Accepting Ability: The π-acidity of phosphine ligands arises from the ability of the metal's d-orbitals to back-donate electron density into empty orbitals on the ligand. libretexts.org For most phosphines, the primary acceptor orbitals are the P-C (or in this case, P-Si) σ* antibonding orbitals. youtube.comreddit.com The strong electron-withdrawing effect of the fluorine atoms significantly lowers the energy of the P-Si σ* orbital in F₃SiPH₂. umb.edu This makes the orbital more accessible for accepting electron density from a metal center, rendering (trifluorosilyl)phosphine a potent π-acceptor ligand. Its π-acidity is expected to be comparable to or even exceed that of PF₃ and carbon monoxide (CO). umb.edu

Electronic tuning of ligands related to (trifluorosilyl)phosphine could be achieved by modifying the substituents on either the silicon or phosphorus atoms. For instance, replacing fluorine atoms with less electronegative groups (e.g., alkyl or aryl) would systematically increase the σ-donor strength and decrease the π-acceptor capacity of the ligand.

Synthesis and Comprehensive Characterization of Metal Complexes with (Trifluorosilyl)phosphine

While specific, well-characterized examples of metal complexes featuring the F₃SiPH₂ ligand are scarce in the published literature, their synthesis would be expected to follow established routes for the formation of metal-phosphine complexes. cardiff.ac.uknih.govliv.ac.uk The primary methods involve the reaction of a metal precursor, typically a halide or a complex with labile ligands, with the free phosphine ligand.

General synthetic strategies would include:

Ligand Substitution: Reaction of (trifluorosilyl)phosphine with a metal carbonyl or a complex containing other easily displaced ligands.

Example: M(CO)ₓ + F₃SiPH₂ → [M(CO)ₓ₋₁(F₃SiPH₂)] + CO

Reaction with Metal Halides: Direct reaction with a metal halide, often with a reducing agent if a lower oxidation state of the metal is desired.

Example: [MCl₂(cod)] + 2 F₃SiPH₂ → [MCl₂(F₃SiPH₂)₂] + cod (cod = 1,5-cyclooctadiene)

Characterization of such complexes would rely on standard spectroscopic techniques.

Multinuclear NMR Spectroscopy: ³¹P NMR would be crucial for confirming coordination, identified by a significant shift in the phosphorus resonance and the presence of coupling to the metal center (e.g., ¹⁹⁵Pt or ¹⁰³Rh). ¹⁹F and ²⁹Si NMR would provide further structural information.

Infrared (IR) Spectroscopy: For carbonyl or nitrosyl complexes, the position of the ν(CO) or ν(NO) stretching frequencies would serve as a direct probe of the ligand's electronic properties. Strong π-acceptance from F₃SiPH₂ would lead to an increase in these frequencies compared to complexes with less π-acidic phosphines. libretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles, confirming the binding mode and offering insights into steric interactions.

The synthesis of transition metal complexes with F₃SiPH₂ is anticipated to be feasible with late transition metals in low oxidation states (e.g., Ni(0), Pd(0), Pt(0), Rh(I), Ir(I)), which are known to form stable bonds with strong π-acceptor ligands. acs.org For example, reactions with precursors like Ni(CO)₄ or Pd(dba)₂ (dba = dibenzylideneacetone) would be logical starting points. The strong π-acidity of the ligand would stabilize the electron-rich metal center.

The coordination of F₃SiPH₂ to main group metals is also conceivable, particularly with Lewis acids. nih.gov For instance, reaction with main group halides like BCl₃ or AlCl₃ could lead to the formation of classic Lewis acid-base adducts. In these cases, the interaction would be dominated by the σ-donation from the phosphorus lone pair to the empty orbital on the main group element. Given the ligand's expected weak σ-basicity, these adducts may be less stable than those formed with stronger donor phosphines.

Elucidation of Binding Modes and Ligand Properties of (Trifluorosilyl)phosphine

The binding of (trifluorosilyl)phosphine to a metal center is expected to occur exclusively through the phosphorus atom, acting as a terminal, monodentate ligand. The primary P-H bonds introduce the possibility of deprotonation to form phosphido complexes, but this reactivity is secondary to its fundamental coordination as a neutral ligand. cardiff.ac.uk

The electronic character of a phosphine ligand is a critical determinant of its influence on a metal complex.

σ-Donation: The ligand donates electron density to an empty metal orbital through its phosphorus lone pair, forming a σ-bond. researchgate.net Due to the powerful electron-withdrawing SiF₃ group, F₃SiPH₂ is predicted to be a very weak σ-donor.

π-Acceptance (Back-donation): Filled d-orbitals on the metal donate electron density back into an empty acceptor orbital on the ligand. For F₃SiPH₂, the primary π-acceptor orbital is the low-lying P-Si σ* antibonding orbital. youtube.com The presence of three fluorine atoms makes this orbital particularly accessible, leading to strong π-acceptance.

This combination of weak σ-donation and strong π-acceptance places (trifluorosilyl)phosphine in the same electronic category as ligands like PF₃ and CO. A comparison of its expected properties with other common phosphines is presented in the table below.

| Ligand | Relative σ-Donor Strength | Relative π-Acceptor Strength | Governing Factor |

|---|---|---|---|

| P(t-Bu)₃ | Very Strong | Very Weak | Strongly electron-donating alkyl groups. |

| PMe₃ | Strong | Weak | Electron-donating alkyl groups. |

| PPh₃ | Moderate | Moderate | Less donating sp²-hybridized phenyl groups. |

| P(OPh)₃ | Weak | Strong | Electronegative phenoxy groups. |

| PF₃ | Very Weak | Very Strong | Highly electronegative fluorine atoms. |

| F₃SiPH₂ (Predicted) | Very Weak | Very Strong | Highly electronegative SiF₃ group lowers P-Si σ* energy. |

Steric Parameters: The most common metric for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ). wikipedia.org This is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.org

No experimental cone angle has been reported for (trifluorosilyl)phosphine. However, an estimate can be made by comparison with structurally similar ligands. The cone angle for phosphine (PH₃) is 87°, while for trimethylphosphine (PMe₃) it is 118°. libretexts.org The Si-F bonds are longer than C-H bonds but the Si atom is larger than a carbon atom. Considering the geometry, the cone angle for F₃SiPH₂ is likely to be intermediate, falling in the range of 110-125°. This represents a moderate steric footprint, suggesting that multiple ligands could coordinate to a single metal center without prohibitive steric hindrance.

Electronic Parameters: The electronic effect of a phosphine ligand is often quantified using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of [Ni(CO)₃(L)] complexes. A higher ν(CO) value indicates a more strongly π-accepting (less electron-donating) ligand. umb.edu While no TEP exists for F₃SiPH₂, it would be expected to have a very high value, likely exceeding that of P(OPh)₃ (2085 cm⁻¹) and approaching that of PF₃ (2111 cm⁻¹).

The table below summarizes the known and estimated parameters for (trifluorosilyl)phosphine in comparison to other ligands.

| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

|---|---|---|

| PH₃ | 87° | 2067 |

| PMe₃ | 118° | 2064 |

| PPh₃ | 145° | 2069 |

| PF₃ | 104° | 2111 |

| F₃SiPH₂ | ~110-125° (Estimated) | >2090 cm⁻¹ (Estimated) |

Stability and Reactivity Profiles of (Trifluorosilyl)phosphine Metal Complexes

The stability and reactivity of metal complexes are intrinsically linked to the electronic and steric nature of their ligands. For (trifluorosilyl)phosphine, the presence of the highly electronegative fluorine atoms on the silicon is expected to profoundly influence its coordination behavior.

Electronic Effects and Expected Stability:

The trifluorosilyl group (-SiF₃) is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms. This inductive effect is anticipated to decrease the electron density on the phosphorus donor atom, thereby reducing the ligand's basicity. In comparison to alkylphosphines, (trifluorosilyl)phosphine is expected to be a weaker σ-donor. This reduced σ-donating ability would generally lead to weaker metal-phosphorus bonds and potentially lower thermodynamic stability of the resulting metal complexes.

However, the silicon atom, being a second-row element, possesses accessible d-orbitals that can participate in π-backbonding with electron-rich metal centers. The presence of the electronegative fluorine atoms would further lower the energy of these d-orbitals, enhancing the π-acceptor character of the ligand. This π-acidity could lead to a synergistic strengthening of the metal-ligand bond, particularly with electron-rich, late transition metals. This stabilization through back-donation could counteract the weakening effect of the reduced σ-donation.

The stability of these complexes can be further understood by considering the Hard and Soft Acid-Base (HSAB) principle. The phosphorus atom in (trifluorosilyl)phosphine, with its reduced basicity, would be considered a softer donor than in alkylphosphines. Consequently, it is expected to form more stable complexes with softer metal centers, such as Pd(II), Pt(II), and Au(I).

A comparative analysis with trifluoromethylphosphines (e.g., (CF₃)₃P) is instructive. The -CF₃ group is also strongly electron-withdrawing. Studies on trifluoromethyl-containing phosphines have shown that they form stable complexes, particularly with metals capable of significant π-backbonding. It is reasonable to infer that (trifluorosilyl)phosphine complexes would exhibit similar, if not enhanced, stability profiles with appropriate metal partners due to the additional electronic flexibility offered by the silicon atom.

Predicted Reactivity:

The reactivity of (trifluorosilyl)phosphine metal complexes is expected to be dictated by the nature of the M-P bond and the reactivity of the Si-F and P-H bonds.

Ligand Substitution: The relatively weaker σ-donation might lead to more facile ligand dissociation compared to complexes with strongly donating alkylphosphines. This could be advantageous in catalytic applications where ligand dissociation is a key step in the catalytic cycle.

Reactions at the P-H Bond: The presence of a P-H bond introduces the possibility of deprotonation to form phosphido complexes. The acidity of this proton is likely to be enhanced by the electron-withdrawing -SiF₃ group, making deprotonation more favorable than in alkylphosphines.

Reactions involving the Si-F Bonds: The silicon-fluorine bonds are generally strong and relatively inert. However, under certain conditions, particularly with highly nucleophilic or electrophilic reagents, reactions at the SiF₃ moiety could occur, potentially leading to ligand degradation or transformation.

Interactive Data Table: Predicted Properties of (Trifluorosilyl)phosphine Metal Complexes

| Property | Predicted Characteristic | Rationale |

| σ-Donating Ability | Weak | Strong inductive effect of the -SiF₃ group. |

| π-Accepting Ability | Strong | Low-lying σ* orbitals of the Si-F bonds and d-orbitals on silicon. |

| Preferred Metal Centers | Soft, electron-rich metals (e.g., late transition metals) | Favorable for π-backbonding, consistent with HSAB theory. |

| Thermodynamic Stability | Moderate to High (with appropriate metals) | Balance between weak σ-donation and strong π-acceptance. |

| Reactivity | Prone to ligand substitution; P-H bond is acidic. | Weaker M-P σ-bond; electron-withdrawing -SiF₃ group. |

Applications of (Trifluorosilyl)phosphine Metal Complexes in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecular components into larger, organized structures through non-covalent interactions. The unique features of (trifluorosilyl)phosphine could offer intriguing possibilities for its application as a building block in supramolecular assemblies.

Potential for Self-Assembly:

The design of supramolecular structures often relies on directional interactions. While direct experimental evidence is lacking, several features of (trifluorosilyl)phosphine metal complexes suggest their potential as synthons for supramolecular chemistry:

Hydrogen Bonding: The P-H bond in a coordinated (trifluorosilyl)phosphine ligand could act as a hydrogen bond donor. The increased acidity of this proton would enhance the strength of such interactions, enabling the formation of hydrogen-bonded networks between complexes.

Fluorine Interactions: The fluorine atoms of the -SiF₃ group could participate in non-covalent interactions, such as halogen bonding or fluorine-arene interactions. These weak but directional forces could be exploited to guide the self-assembly of complexes into specific architectures.

Dipolar Interactions: The highly polar nature of the Si-F bonds would result in a significant dipole moment for the ligand and its complexes. These dipole-dipole interactions could play a role in the packing and organization of the molecules in the solid state.

Designing Supramolecular Architectures:

By strategically combining (trifluorosilyl)phosphine metal complexes with other molecular components, it may be possible to construct a variety of supramolecular architectures. For instance, co-crystallization with molecules containing hydrogen bond acceptors could lead to the formation of one-, two-, or three-dimensional networks. The incorporation of aromatic groups in other parts of the coordination sphere could allow for the interplay of hydrogen bonding and π-π stacking interactions, leading to more complex and robust assemblies.

The potential for these complexes to act as nodes in metal-organic frameworks (MOFs) or coordination polymers is also an area for future exploration. The directionality of the M-P bond, combined with the potential for secondary interactions from the -SiF₃ and -PH₂ groups, could lead to the formation of porous materials with interesting host-guest properties.

Interactive Data Table: Potential Supramolecular Interactions of (Trifluorosilyl)phosphine Metal Complexes

| Interaction Type | Participating Group | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | P-H group | Directional linkage between complexes. |

| Halogen Bonding | Si-F groups | Guiding the orientation of molecules. |

| Dipole-Dipole Interactions | SiF₃ moiety | Influencing crystal packing and solid-state organization. |

| van der Waals Forces | Entire complex | Overall stabilization of the supramolecular structure. |

Catalytic Applications of Trifluorosilyl Phosphine Derivatives

(Trifluorosilyl)phosphine in Homogeneous Catalysis

The utility of (trifluorosilyl)phosphine derivatives as ligands in homogeneous catalysis is an area of growing interest. The unique stereoelectronic profile of these ligands, characterized by the potent inductive effect of the trifluorosilyl moiety, modulates the reactivity of the metallic center, offering potential advantages in various catalytic transformations.

C-C Coupling Reactions Mediated by (Trifluorosilyl)phosphine Catalysts

While the application of phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions is well-established, the specific use of (trifluorosilyl)phosphine ligands is a more nascent field. Research into silylphosphine ligands, in general, has shown their potential to influence the efficiency of catalytic cycles. For instance, the electronic properties of the ligand can impact the rates of oxidative addition and reductive elimination, key steps in many cross-coupling reactions. The strong π-acceptor character anticipated for (trifluorosilyl)phosphine could facilitate reductive elimination, potentially enhancing catalytic turnover.

Currently, specific examples and detailed research findings on the use of (trifluorosilyl)phosphine-metal complexes for C-C coupling reactions are limited in publicly accessible literature. However, the broader class of silylphosphine ligands has been investigated. For example, rhodium and iridium silylphosphine complexes have demonstrated catalytic activity in alkene functionalization reactions. nsf.gov The development of palladium catalysts bearing silylphosphine ligands for cross-coupling reactions remains an active area of research, with the potential for (trifluorosilyl)phosphine derivatives to offer unique reactivity.

Table 1: Representative Silylphosphine Ligands in Catalysis

| Ligand Type | Metal Center | Catalytic Application | Reference |

| Bis(silyl)-o-tolylphosphine | Rhodium, Iridium | Alkene hydrosilylation, Dehydrogenative silylation | nsf.gov |

| Tridentate silylphosphine | Iridium | Gas adsorption, Potential for catalysis | researchgate.net |

This table presents examples of silylphosphine ligands, a broader class to which (trifluorosilyl)phosphine belongs, to illustrate their potential in catalysis. Specific data for (trifluorosilyl)phosphine is not currently available.

Hydrogenation and Hydroformylation Processes Utilizing (Trifluorosilyl)phosphine Ligands

Phosphine ligands are crucial in industrial hydrogenation and hydroformylation processes, primarily with rhodium and cobalt catalysts. researchgate.net The ligand's steric and electronic properties are paramount in controlling the selectivity and activity of the catalyst. The electron-withdrawing nature of the trifluorosilyl group in F₃SiPH₂ is expected to decrease the electron density on the phosphorus atom, which in turn would affect the σ-donating and π-accepting properties of the ligand when coordinated to a metal center.

In hydrogenation, this modification of electronic properties could influence the activation of H₂ and the subsequent transfer to the substrate. Similarly, in hydroformylation, the ligand plays a key role in determining the ratio of linear to branched aldehyde products (regioselectivity). While extensive research has been conducted on a wide variety of phosphine ligands in these reactions, specific studies detailing the performance of (trifluorosilyl)phosphine are not readily found. However, related fluorinated phosphine ligands have been shown to be effective in rhodium-catalyzed hydrogenation. epa.govresearchgate.net

Polymerization Catalysis with (Trifluorosilyl)phosphine Systems

Phosphine ligands can be employed in various polymerization reactions, either as part of a metal-based initiator or as an organocatalyst. For instance, rhodium complexes with phosphine ligands are known to catalyze the polymerization of phenylacetylene. unizar.es The electronic nature of the phosphine can influence the polymerization rate and the properties of the resulting polymer.

The potential of (trifluorosilyl)phosphine in polymerization catalysis is yet to be extensively explored. Its strong electron-withdrawing character could be beneficial in certain catalytic cycles. For example, in reactions where a more electrophilic metal center is desired, a (trifluorosilyl)phosphine ligand could be advantageous. Research on triphenylphosphine-containing polymers has demonstrated the versatility of phosphine ligands in creating catalytic materials. chemrxiv.org

(Trifluorosilyl)phosphine in Heterogeneous Catalysis

Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. The trifluorosilyl group in (trifluorosilyl)phosphine offers a reactive handle for covalent attachment to oxide surfaces.

Strategies for Surface Immobilization of (Trifluorosilyl)phosphine Catalysts

The silicon-fluorine bonds in (trifluorosilyl)phosphine are susceptible to hydrolysis, which can be exploited for immobilization. Reaction with surface hydroxyl groups on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) can lead to the formation of stable Si-O-support linkages, covalently grafting the phosphine moiety to the surface. This approach is analogous to the well-established use of alkoxysilanes for surface functionalization. tamu.eduresearchgate.netmdpi.com

The general strategy would involve reacting (trifluorosilyl)phosphine or a derivative with a pre-treated solid support under controlled conditions to ensure covalent attachment while preserving the integrity of the phosphine group. Characterization of the resulting material would be crucial to confirm the successful immobilization and the nature of the surface species.

Table 2: Common Methods for Immobilizing Phosphine Ligands

| Immobilization Method | Support Material | Linkage Type | Advantages |

| Silanization | Silica, Alumina | Covalent Si-O | Strong, stable attachment |

| Adsorption | Various | Physisorption/Chemisorption | Simple procedure |

| Entrapment | Polymers, Mesoporous materials | Physical encapsulation | Protects the catalyst |

This table outlines general strategies for phosphine immobilization. The reactivity of the trifluorosilyl group makes silanization a particularly relevant approach for (trifluorosilyl)phosphine.

Design of Material Supports for Enhanced Catalytic Activity

The choice of the support material is critical for the performance of an immobilized catalyst. The support not only provides mechanical stability but can also influence the catalytic activity through its textural properties (e.g., surface area, pore size, and pore volume) and chemical nature.

For catalysts derived from (trifluorosilyl)phosphine, mesoporous silica materials such as SBA-15 or MCM-41 would be attractive supports. scienceopen.commdpi.com Their high surface area allows for a high loading of catalytic sites, and the tunable pore structure can be optimized to facilitate mass transport of reactants and products. The surface chemistry of the silica can also be modified to create a specific microenvironment around the catalytic center, potentially enhancing selectivity. Furthermore, the ability to control the density of immobilized phosphine ligands on the surface can prevent undesirable side reactions, such as catalyst dimerization or leaching. tamu.edu

Asymmetric Catalysis Employing Chiral (Trifluorosilyl)phosphine Ligands

Currently, there is a notable absence of specific, publicly available research detailing the application of chiral (trifluorosilyl)phosphine ligands in the field of asymmetric catalysis. While the broader class of chiral phosphine ligands is extensively utilized and well-documented in facilitating a wide array of enantioselective transformations, derivatives featuring a trifluorosilyl group have not been prominently reported in this context. The electronic properties of the trifluorosilyl group, specifically its strong electron-withdrawing nature, could significantly influence the steric and electronic environment of a metal catalyst, a critical factor in achieving high enantioselectivity. However, without experimental data or theoretical studies, any discussion on their potential efficacy, the types of asymmetric reactions they might catalyze (e.g., hydrogenations, allylic alkylations, or cross-coupling reactions), or the levels of enantiomeric excess that could be achieved remains speculative.

Mechanistic Studies of Catalytic Cycles Involving (Trifluorosilyl)phosphine

Detailed mechanistic studies elucidating the role of (trifluorosilyl)phosphine in catalytic cycles are not readily found in the existing scientific literature. Mechanistic investigations are fundamental to understanding catalyst behavior, including the kinetics and thermodynamics of elementary steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. The trifluorosilyl moiety would be expected to exert a strong inductive effect, thereby modulating the electron density at the phosphorus atom and, consequently, its coordination properties with a metal center. This could impact the stability of catalytic intermediates and the energy barriers of transition states within a catalytic cycle. Spectroscopic techniques such as NMR, IR, and X-ray crystallography, coupled with computational modeling, would be invaluable in probing the structure and reactivity of any proposed (trifluorosilyl)phosphine-metal complexes and the intermediates they form. Nevertheless, at present, there is a lack of published research that specifically investigates these aspects for (trifluorosilyl)phosphine, and as such, a detailed, evidence-based discussion on its involvement in catalytic mechanisms cannot be provided.

Applications of Trifluorosilyl Phosphine in Advanced Materials Science

Utilization of (Trifluorosilyl)phosphine in Hybrid Materials SynthesisThe synthesis of hybrid materials is a broad field; however, no studies were found that specifically employ (trifluorosilyl)phosphine to create these composite structures.

Based on comprehensive searches of available scientific literature, there is currently no specific information regarding the application of the chemical compound "Phosphine, (trifluorosilyl)-" in the field of advanced materials science, particularly concerning its role in the fabrication and functionalization of nanomaterials.

Therefore, the requested article on "" with a focus on "Role of (Trifluorosilyl)phosphine in Nanomaterials Fabrication and Functionalization" cannot be generated at this time due to the absence of relevant research findings and data.

Future Research Directions and Outlook for Trifluorosilyl Phosphine

Emerging Synthetic Strategies for Novel (Trifluorosilyl)phosphine Analogues

The development of novel synthetic routes to (trifluorosilyl)phosphine and its analogues is a primary focus for future research. Current methods may be limited in scope, yield, or functional group tolerance. Emerging strategies are expected to provide more efficient and versatile access to a wider range of these compounds.

One promising avenue is the exploration of catalytic methods for the formation of the Si-P bond. Transition-metal-catalyzed cross-coupling reactions could offer a direct and atom-economical approach to connect trifluorosilyl and phosphine (B1218219) fragments. Additionally, the use of milder and more selective reagents for the introduction of the trifluorosilyl group is an area of active investigation. This could involve the development of novel trifluorosilylating agents that are more stable and easier to handle than current reagents.

Furthermore, the synthesis of chiral (trifluorosilyl)phosphine analogues is a significant challenge and a key area for future development. Such compounds could serve as valuable ligands in asymmetric catalysis. Strategies may include the use of chiral auxiliaries, enantioselective catalysis, or the resolution of racemic mixtures. The development of modular synthetic routes that allow for the systematic variation of substituents on both the silicon and phosphorus atoms will be essential for tuning the steric and electronic properties of these ligands for specific catalytic applications. A novel synthetic route for parent phosphorus-containing cycloalkanes has been reported, which could potentially be adapted for the synthesis of cyclic (trifluorosilyl)phosphine analogues. nih.govrsc.org

Table 1: Potential Synthetic Strategies for (Trifluorosilyl)phosphine Analogues

| Strategy | Description | Potential Advantages |

| Catalytic Si-P Bond Formation | Transition-metal-catalyzed cross-coupling of trifluorosilyl precursors and phosphines. | High efficiency, atom economy, and potential for asymmetric synthesis. |

| Novel Trifluorosilylating Agents | Development of more stable and selective reagents for introducing the SiF3 group. | Improved safety, handling, and functional group tolerance. |

| Diastereoselective Synthesis | Use of chiral auxiliaries or substrates to control stereochemistry. | Access to enantiopure (trifluorosilyl)phosphines for asymmetric catalysis. |

| Post-functionalization | Modification of a pre-formed (trifluorosilyl)phosphine scaffold. | Modular approach to a diverse library of analogues. |

Exploration of Unprecedented Reactivity Pathways for the Silyl-Phosphorus Bond

The silicon-phosphorus bond in (trifluorosilyl)phosphine is highly polarized and reactive, offering a rich landscape for exploring unprecedented reactivity pathways. The strong electron-withdrawing nature of the trifluorosilyl group is expected to significantly influence the nucleophilicity of the phosphorus atom and the lability of the Si-P bond.

Future research will likely focus on the controlled cleavage of the Si-P bond to generate reactive phosphorus-centered species. rsc.org This could be achieved through reactions with various electrophiles and nucleophiles, leading to the formation of new P-element bonds. The reaction of silylphosphines with unsaturated substrates, such as alkenes and alkynes, is another area of interest, potentially leading to novel hydrophosphination and phosphosilylation reactions. The reactivity of low-valent silicon and phosphorus compounds is an active area of research, and insights from these studies could inform the exploration of (trifluorosilyl)phosphine reactivity. scholaris.ca

The coordination chemistry of (trifluorosilyl)phosphine with transition metals is also a fertile ground for discovery. The unique electronic properties of the trifluorosilyl group may lead to the formation of complexes with unusual bonding and reactivity. These complexes could serve as intermediates in catalytic cycles or as stoichiometric reagents for chemical transformations. The study of phosphasilenes, compounds with silicon-phosphorus double bonds, could also provide insights into the potential for (trifluorosilyl)phosphine to engage in multiple bonding. wikipedia.org

Development of Advanced Computational Models for Complex Silylphosphine Chemistry

Computational chemistry is a powerful tool for understanding and predicting the behavior of complex chemical systems. The development of advanced computational models will be instrumental in guiding future experimental work on (trifluorosilyl)phosphine.

Density Functional Theory (DFT) calculations can provide valuable insights into the geometric and electronic structure of (trifluorosilyl)phosphine and its derivatives. nih.govresearchgate.net These calculations can help to rationalize observed reactivity patterns and to predict the outcomes of unknown reactions. For example, computational studies can be used to model the transition states of key reaction steps, providing information about reaction mechanisms and kinetics. nih.govresearchgate.net

More advanced computational methods, such as ab initio molecular dynamics (AIMD), can be used to simulate the dynamic behavior of (trifluorosilyl)phosphine in solution and in the presence of other molecules. These simulations can provide a more realistic picture of reaction pathways and can help to identify key intermediates and transition states. The development of accurate and efficient computational models for silylphosphine chemistry will require a close collaboration between theoretical and experimental chemists.

Table 2: Applications of Computational Modeling in (Trifluorosilyl)phosphine Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Understanding of bonding, reactivity, and reaction mechanisms. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of molecular motion and reaction dynamics. | Identification of reaction intermediates and pathways in complex environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzyme active sites or material interfaces. | Investigation of catalytic cycles and interactions with extended structures. |

Design of Next-Generation Catalysts and Materials Based on (Trifluorosilyl)phosphine Motifs

The unique properties of (trifluorosilyl)phosphine make it an attractive building block for the design of next-generation catalysts and materials. The strong electron-withdrawing nature of the trifluorosilyl group can be used to tune the electronic properties of transition metal catalysts, potentially leading to enhanced activity and selectivity.

(Trifluorosilyl)phosphine-based ligands could find applications in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The development of chiral versions of these ligands is particularly important for asymmetric catalysis. Silylphosphine complexes have already shown catalytic activity in alkene functionalization. nsf.gov

In materials science, (trifluorosilyl)phosphines could be used as precursors for the synthesis of novel phosphorus- and silicon-containing materials. For example, they could be used to deposit thin films of metal phosphides, which have applications in electronics and catalysis. The incorporation of (trifluorosilyl)phosphine motifs into polymers could lead to materials with enhanced thermal stability, flame retardancy, or optical properties. The use of phosphoric acid as a precursor to chemicals traditionally synthesized from white phosphorus is an emerging area that could be relevant to the sustainable production of (trifluorosilyl)phosphine-based materials. semanticscholar.org

Interdisciplinary Approaches and Synergistic Collaborations in (Trifluorosilyl)phosphine Research